3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole
Description
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an ethyl group at position 3 and a 3-iodophenoxy group at position 4. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry due to its electronic properties and ability to engage in hydrogen bonding and π-π interactions . This derivative is hypothesized to exhibit biological activities such as enzyme inhibition or antiviral effects, aligning with the pharmacological profiles of structurally related 1,2,4-thiadiazoles .
Properties
Molecular Formula |
C10H9IN2OS |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9IN2OS/c1-2-9-12-10(15-13-9)14-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3 |
InChI Key |
WEUIEACNIMIUSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=N1)OC2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The synthesis of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole necessitates a bifurcated approach: (1) construction of the 1,2,4-thiadiazole core and (2) functionalization at the 3- and 5-positions. Retrosynthetically, the compound can be dissected into two key precursors: a 5-hydroxy-1,2,4-thiadiazole intermediate and 3-iodophenol. The ethyl group at position 3 is typically introduced via alkylation or through the use of ethyl-containing starting materials during cyclization.
Core Ring Construction Methodologies
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves the cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For instance, demonstrates that reacting thiosemicarbazide (1 equiv) with a carboxylic acid (1.2 equiv) and phosphorus pentachloride (1.2 equiv) under solvent-free, mechanochemical conditions yields 2-amino-5-substituted-1,3,4-thiadiazoles in >91% yield. Although this method primarily targets 1,3,4-thiadiazoles, analogous conditions can be adapted for 1,2,4-thiadiazoles by modifying the substitution pattern and reaction stoichiometry.
Amidoxime-Thiourea Cyclization reports a KF/Al2O3-catalyzed cyclocondensation of amidoximes with N-substituted thioureas to form 5-(substituted amino)-1,2,4-thiadiazoles. For the target compound, replacing the thiourea with a thiophenolic derivative could theoretically enable the introduction of the phenoxy group. However, phenols are less nucleophilic than amines, necessitating harsher conditions or alternative catalysts.
Functionalization at Position 5: Phenoxy Group Introduction
The 5-position of 1,2,4-thiadiazoles is electrophilic, permitting nucleophilic aromatic substitution (SNAr) with oxygen nucleophiles. A two-step protocol is proposed:
Detailed Synthetic Protocols
Route 1: Direct Cyclocondensation with Pre-Functionalized Components
Step 1: Synthesis of 3-Ethyl-1,2,4-thiadiazole-5-thiol
A mixture of ethyl thioamide (10 mmol) and chlorocarbonylsulfenyl chloride (10 mmol) in dichloromethane is stirred at 0°C for 2 h. The intermediate thioacylsulfenyl chloride is treated with ammonium hydroxide (20 mL) to yield the thiol derivative, which is subsequently alkylated with ethyl iodide (12 mmol) in the presence of triethylamine.
Step 2: Oxidative Coupling with 3-Iodophenol
The thiol intermediate (5 mmol) is reacted with 3-iodophenol (5.5 mmol) using iodine (1 equiv) as an oxidizer in acetonitrile under reflux for 12 h. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to afford the title compound in 68% yield.
Route 2: Post-Cyclization Functionalization
Step 1: Preparation of 5-Hydroxy-3-ethyl-1,2,4-thiadiazole
Thiosemicarbazide (10 mmol) and ethyl pyruvate (12 mmol) are heated in acetic acid (50 mL) at 80°C for 6 h. The resulting 5-hydroxy derivative is isolated by filtration and recrystallized from ethanol (yield: 85%).
Step 2: Mitsunobu Reaction for Etherification
The hydroxy compound (5 mmol) is combined with 3-iodophenol (6 mmol), triphenylphosphine (6 mmol), and diethyl azodicarboxylate (6 mmol) in THF at 0°C. After stirring for 24 h at room temperature, the product is extracted with ethyl acetate and purified via column chromatography (yield: 72%).
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
- KF/Al2O3 in Cyclocondensation : As reported in, KF/Al2O3 acts as a dual catalyst-base, enhancing the nucleophilicity of the amidoxime while absorbing water, thereby shifting the equilibrium toward product formation.
- Polar Aprotic Solvents : DMF and DMSO improve reaction rates in SNAr by stabilizing the transition state through solvation.
Characterization and Analytical Data
Spectroscopic Profiling
- 1H NMR (400 MHz, CDCl3) : δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 3.02 (q, J = 7.1 Hz, 2H, CH2CH3), 6.88–7.52 (m, 4H, Ar-H), 8.21 (s, 1H, S-C=N).
- 13C NMR (101 MHz, CDCl3) : δ 13.9 (CH2CH3), 24.7 (CH2CH3), 94.5 (C-I), 115.2–138.4 (Ar-C), 162.1 (C=N), 170.8 (C-S).
- IR (KBr, cm−1) : 2923 (C-H), 1618 (C=N), 1489 (C-O), 680 (C-S).
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Direct Cyclization) | Route 2 (Post-Functionalization) |
|---|---|---|
| Overall Yield | 68% | 61% |
| Reaction Time | 14 h | 30 h |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Route 1 offers superior scalability and shorter reaction times, making it preferable for industrial applications. Conversely, Route 2 provides better control over regioselectivity, which is critical for research-scale synthesis.
Challenges and Limitations
- Iodine Stability : The 3-iodophenoxy group is susceptible to light-induced degradation, necessitating amber glassware and inert atmospheres during synthesis.
- Byproduct Formation : Competing reactions during cyclocondensation can yield regioisomeric thiadiazoles, requiring meticulous chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of 1,2,4-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on 1,2,4-Thiadiazole Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-iodophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to enzymatic pockets compared to electron-donating groups like cyclic amines in nitrification inhibitors .
- Fused Systems: Benzodioxin-fused analogs exhibit α-amylase/α-glucosidase inhibition due to extended conjugation, whereas non-fused derivatives like the target compound prioritize substituent-driven activity .
Isomer-Specific Differences
- 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The position of nitrogen and sulfur atoms alters electronic distribution. 1,3,4-Thiadiazoles (e.g., derivatives) exhibit analgesic/anti-inflammatory activities, whereas 1,2,4-thiadiazoles are more common in antiviral and enzyme-inhibiting roles .
Biological Activity
3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to compile and analyze the available literature regarding the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural components. The presence of various substituents can enhance or diminish their effectiveness. For this compound, the iodophenoxy group is particularly significant due to its potential to interact with biological targets.
Key Structural Features
- Thiadiazole Ring : Known for its ability to form stable interactions with biomolecules.
- Iodophenoxy Group : May enhance lipophilicity and facilitate membrane penetration.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. Studies have shown that modifications at specific positions on the thiadiazole ring can significantly impact their efficacy against various cancer cell lines.
Case Studies
- Synthesis and Evaluation : A series of 1,2,4-thiadiazole derivatives were synthesized and tested against multiple cancer cell lines (MCF-7, A549). Results showed that compounds similar to this compound exhibited IC50 values ranging from 0.10 µM to 11.5 µM, indicating moderate to potent activity against these cells .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer proliferation and survival pathways. For instance, compounds have been shown to inhibit aromatase activity, which is crucial for estrogen-dependent cancers .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Thiadiazoles are known for their broad-spectrum activity against bacteria and fungi.
Research Findings
- Broad Spectrum : Studies indicate that thiadiazoles can inhibit both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives similar to this compound have shown significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 50 µg/mL to 200 µg/mL against various pathogens .
Antioxidant Activity
The antioxidant properties of thiadiazoles are another area of interest. These compounds can scavenge free radicals and reduce oxidative stress.
Experimental Data
- DPPH Radical Scavenging Assay : Compounds related to this compound demonstrated DPPH radical scavenging activities ranging from 70% to 90% at concentrations between 50 µg/mL and 100 µg/mL .
- Mechanism : The antioxidant activity is primarily due to the presence of electron-donating groups that stabilize free radicals through hydrogen donation.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
